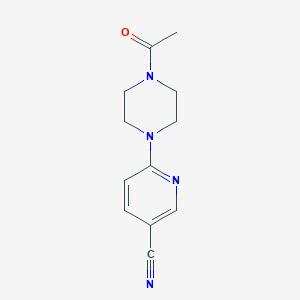

6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for 6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile were not found, related compounds have been synthesized and evaluated for their anti-tubercular activity . These compounds were designed and synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Aplicaciones Científicas De Investigación

Synthesis and Molecular Applications

The compound 6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile and its derivatives have been explored for their potential in various chemical syntheses and molecular docking applications. For instance:

Synthesis of Novel Pyridine and Fused Pyridine Derivatives : A novel series of pyridine and fused pyridine derivatives were synthesized, leveraging the compound as a starting point. These derivatives demonstrated potential antimicrobial and antioxidant activity, indicating their utility in pharmaceutical applications (Flefel et al., 2018).

Creation of Polyfunctionally Substituted Derivatives : The compound has been used as a precursor in the synthesis of a variety of derivatives, including pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives. These compounds have shown promise in various biological and chemical applications (Aly, 2006).

Development of Antibacterial Agents : Some derivatives of the compound have been studied for their potential as antibacterial agents. These studies have revealed significant antimicrobial activity, making them candidates for further pharmaceutical development (Bogdanowicz et al., 2013).

Antimicrobial and Antioxidant Properties

Research has also focused on the antimicrobial and antioxidant properties of derivatives of this compound:

Evaluation of Antimicrobial Activities : Various synthesized derivatives have been tested for their antimicrobial properties, showing potential in combating bacterial and fungal infections. This highlights the compound's role in the development of new antimicrobial agents (Elewa et al., 2021).

Antioxidant and Anticancer Activities : Studies have also indicated that derivatives of the compound exhibit antioxidant activities. Additionally, some derivatives have been evaluated for their anticancer properties, offering potential pathways for the development of new cancer therapies (Elewa et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of 6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile is the C1s protease , a key component of the classical complement pathway . The C1s protease, along with C1r, forms a tetrameric assembly with the pattern recognition molecule C1q . This assembly initiates the classical complement pathway, which plays a crucial role in immune response .

Mode of Action

This compound acts as a selective, competitive inhibitor of the C1s protease . It was identified through a virtual screen for small molecules that interact with the C1s substrate recognition site . The compound binds directly to C1s, inhibiting its activity .

Biochemical Pathways

The compound’s action affects the classical complement pathway . By inhibiting the C1s protease, it prevents the cleavage of downstream components C4 and C2, thereby inhibiting the activation of the classical complement pathway . This pathway is a potent mechanism for initiating complement activity and is implicated in many complement-mediated diseases .

Result of Action

The inhibition of the C1s protease by this compound results in a dose-dependent inhibition of classical complement pathway activation . This includes the inhibition of CP activation by heparin-induced immune complexes, CP-driven lysis of antibody-sensitized sheep erythrocytes, and cleavage of C2 by C1s .

Propiedades

IUPAC Name |

6-(4-acetylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-10(17)15-4-6-16(7-5-15)12-3-2-11(8-13)9-14-12/h2-3,9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGQDSQDQFHEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

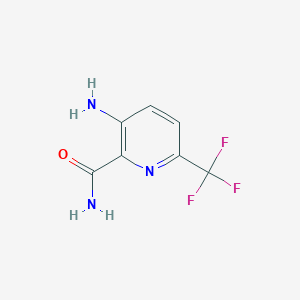

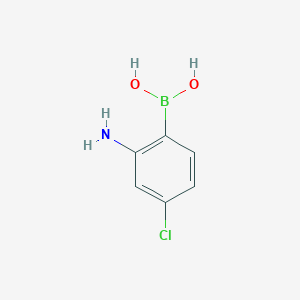

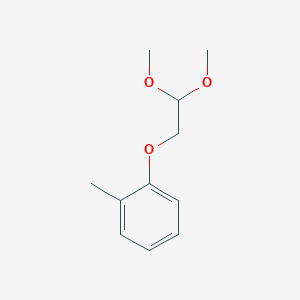

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

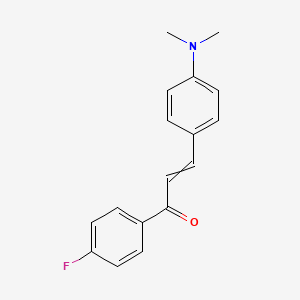

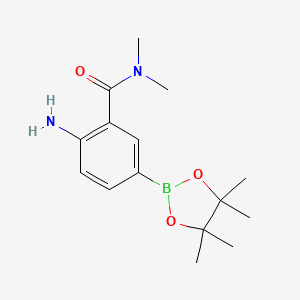

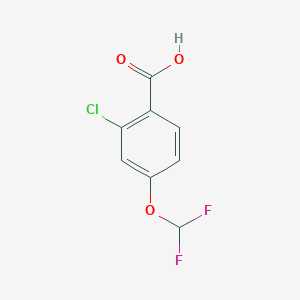

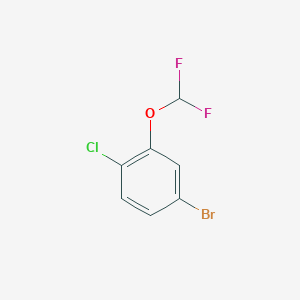

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol](/img/structure/B3033202.png)